2,2,6,6-Tetramethyl-4-cyanopiperidine 2,2,6,6-Tetramethyl-4-cyanopiperidine
Brand Name: Vulcanchem
CAS No.: 67845-90-3
VCID: VC0016831
InChI: InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3
SMILES: CC1(CC(CC(N1)(C)C)C#N)C
Molecular Formula: C10H18N2
Molecular Weight: 166.26 g/mol

2,2,6,6-Tetramethyl-4-cyanopiperidine

CAS No.: 67845-90-3

VCID: VC0016831

Molecular Formula: C10H18N2

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

2,2,6,6-Tetramethyl-4-cyanopiperidine - 67845-90-3

Description

2,2,6,6-Tetramethyl-4-cyanopiperidine is a chemical compound derived from piperidine, a saturated heterocyclic organic compound . Piperidines are characterized by a six-membered ring structure containing one nitrogen atom and five carbon atoms . 2,2,6,6-Tetramethyl-4-cyanopiperidine is not explicitly detailed in the provided search results, information on similar compounds can be found. 2,2,6,6-Tetramethylpiperidine is a hindered base with various applications in chemical synthesis, including the preparation of metallo-amide bases and the selective generation of silylketene acetals . It is also used in the synthesis of tyrosine kinase inhibitors and serves as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .

Another related compound, 2,2,6,6-Tetramethyl-4-piperidinol, has a role as an intermediate in the preparation of piperidinyloxy free radical derivatives . It has been used in studies involving the irradiation of Camptothecin in dimethylsulfoxide solutions . Furthermore, 4-Piperidinamine, 2,2,6,6-tetramethyl-, also known as 2,2,6,6-Tetramethyl-4-aminopiperidine, is another compound in this series, featuring an amine group at the 4-position of the piperidine ring . A related compound is Bis(2,2,6,6-tetramethylpiperidin-4-yl) decanedioate, which finds use as a stabilizer in plastics and coatings due to its ability to scavenge free radicals formed during polymer degradation .

The presence of tetramethyl groups at the 2 and 6 positions of the piperidine ring introduces steric hindrance, influencing the chemical properties and reactivity of these compounds . Attaching a cyano group at the 4-position would further modify its properties, potentially affecting its stability, reactivity, and applications in chemical synthesis or other fields.

CAS No. 67845-90-3
Product Name 2,2,6,6-Tetramethyl-4-cyanopiperidine
Molecular Formula C10H18N2
Molecular Weight 166.26 g/mol
IUPAC Name 2,2,6,6-tetramethylpiperidine-4-carbonitrile
Standard InChI InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3
Standard InChIKey DOKXGFDUBRWFCC-UHFFFAOYSA-N
SMILES CC1(CC(CC(N1)(C)C)C#N)C
Canonical SMILES CC1(CC(CC(N1)(C)C)C#N)C
Synonyms 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile;
PubChem Compound 105777
Last Modified Sep 14 2023

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